1-Heptadecene

Description

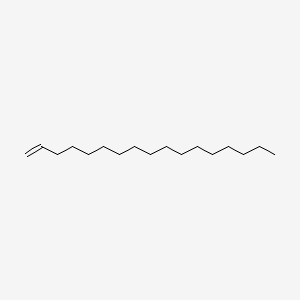

Structure

3D Structure

Properties

IUPAC Name |

heptadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3H,1,4-17H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOBXTDBFNCOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873236 | |

| Record name | 1-Heptadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 10-11 deg C; [Aldrich MSDS] | |

| Record name | Alkenes, C>10 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Heptadecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000454 [mmHg] | |

| Record name | 1-Heptadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6765-39-5, 26266-05-7, 64743-02-8 | |

| Record name | 1-Heptadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6765-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006765395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C30-38 olefin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064743028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTADECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkenes, C>10 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptadec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C>10 α- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P33057D09T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Heptadecene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of 1-heptadecene. The information is presented to support research, development, and quality control activities involving this long-chain alkene.

Chemical and Physical Properties of this compound

This compound is an unsaturated aliphatic hydrocarbon with the chemical formula C₁₇H₃₄.[1][2] It is a colorless to pale yellow liquid at room temperature.[3] Key identifying information and physical properties are summarized in the tables below.

Table 1: General Chemical Information for this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Heptadec-1-ene, Hexahydroaplotaxene | [1][4] |

| CAS Number | 6765-39-5 | [1][3][4][5] |

| Molecular Formula | C₁₇H₃₄ | [1][3] |

| Molecular Weight | 238.45 g/mol | [1][3][5][6] |

| SMILES | CCCCCCCCCCCCCCCC=C | [2][5] |

| InChI Key | ADOBXTDBFNCOBN-UHFFFAOYSA-N | [1][2][4][5] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | Ambient | [3] |

| Melting Point | 10 - 12 °C (50 - 53.6 °F) | 760.00 mm Hg | [3][5][7][8] |

| Boiling Point | 300 °C (572 °F) | 760.00 mm Hg | [3][7][8] |

| 157-159 °C (315-318 °F) | 11 mmHg | [5] | |

| Density | 0.785 - 0.790 g/mL | 20 - 25 °C | [3][5][7][8] |

| Refractive Index | 1.441 - 1.446 | 20 °C | [3][5][7] |

| Flash Point | 110 - 140.8 °C (230 - 285 °F) | Closed Cup (TCC) | [3][5][8] |

| Vapor Pressure | 0.000454 mmHg | 25 °C | [3][9] |

| Solubility | Insoluble in water; Soluble in alcohol | Ambient | [3] |

| logP (o/w) | 8.960 - 9.50 (estimated) | [3][9] |

Experimental Protocols

While specific experimental records for the exact values cited above are not publicly available, the following sections describe the general and standardized methodologies used to determine the key physical properties of long-chain alkenes like this compound.

Determination of Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for assessing the purity of this compound and confirming its identity.

Experimental Workflow for GC-MS Analysis

Figure 1. General Workflow for GC-MS Purity Analysis

Determination of Physical Properties

The following diagrams illustrate the logical workflows for determining key physical constants.

Boiling Point Determination (Thiele Tube Method)

Figure 2. Workflow for Boiling Point Determination

Density Measurement (Pycnometer Method)

Figure 3. Workflow for Density Measurement

Refractive Index Measurement (Abbe Refractometer)

Figure 4. Workflow for Refractive Index Measurement

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the vinyl protons (=CH₂) and the terminal methyl group (-CH₃), as well as a large signal for the methylene groups (-CH₂-) of the long alkyl chain.[9]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the two sp² hybridized carbons of the double bond and a series of peaks for the sp³ hybridized carbons of the alkyl chain.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the C=C double bond and the vinyl C-H bonds, which distinguish it from its saturated alkane counterpart, heptadecane.[10][11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound yields a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern for long-chain alkenes.[10][12]

Reactivity and Stability

This compound is a stable compound under normal conditions.[8] As an alkene, it will undergo typical electrophilic addition reactions at the double bond. It is incompatible with strong oxidizing agents.[8]

Conclusion

This technical guide provides a summary of the core chemical and physical properties of this compound, along with generalized experimental workflows for their determination. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is of interest. For exacting applications, it is recommended to verify these properties on the specific batch of material being used.

References

- 1. Flashpoint Testing [intertek.com]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. benchchem.com [benchchem.com]

- 4. precisionlubrication.com [precisionlubrication.com]

- 5. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]

- 6. scimed.co.uk [scimed.co.uk]

- 7. davjalandhar.com [davjalandhar.com]

- 8. scribd.com [scribd.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Occurrence and Biosynthesis of 1-Heptadecene in the Plant Kingdom: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecene, a long-chain aliphatic alkene, is a volatile organic compound found in various plant species. As a signaling molecule and a component of essential oils, it plays a role in plant defense and communication. Its potential applications in pharmaceuticals and as a biofuel precursor have garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, its biosynthetic pathway, and detailed experimental protocols for its extraction and quantification.

Natural Plant Sources of this compound

This compound has been identified as a constituent of the volatile organic compounds in several plant species. While its concentration can vary significantly depending on the plant part, developmental stage, and environmental conditions, some notable sources include:

-

Safflower (Carthamus tinctorius) : Studies have shown that germinating safflower seeds are a significant source of this compound. It is one of the predominant hydrocarbons produced during this developmental stage[1].

-

Burdock (Arctium lappa) : The essential oil extracted from burdock root has been reported to contain this compound, although it is not always a major component and its presence and concentration can be variable.

-

Solanum erianthum : The hexane extract of the leaves of Solanum erianthum has been found to contain a significant amount of 1-octadecene (a synonym for this compound).

While this compound is reported in the literature for the plants above, specific quantitative data on its concentration in different plant parts is often limited and can be highly variable. The following table summarizes the available quantitative data.

Data Presentation

Table 1: Quantitative Data of this compound in Various Plant Sources

| Plant Species | Plant Part | Extraction Method | Concentration of this compound | Reference |

| Solanum erianthum | Leaves | Hexane Extraction | 23.59% of the total extract | [No direct citation available in the provided search results] |

| Carthamus tinctorius | Germinating Seeds | Not Specified | Predominant hydrocarbon | [1] |

| Arctium lappa | Root | Hydrodistillation | Detected, but not a major component |

Note: The concentration of this compound can be influenced by factors such as plant chemotype, geographical location, harvest time, and extraction methodology. The data presented here is based on available literature and may not be representative of all samples.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is believed to originate from the fatty acid synthesis pathway. The proposed pathway involves the decarboxylation of a C18 saturated fatty acid, stearic acid, which itself is derived from palmitic acid.

Caption: Proposed biosynthetic pathway of this compound in plants.

The initial steps involve the de novo synthesis of palmitic acid (C16:0) from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex in the plastids. Palmitic acid is then elongated to stearic acid (C18:0). The final and key step is the decarboxylation of stearic acid to yield this compound and carbon dioxide. While the precise enzyme responsible for this decarboxylation in higher plants has not been definitively identified, studies in other organisms have implicated cytochrome P450 enzymes, such as OleT, in the conversion of fatty acids to terminal alkenes[2][3]. It is hypothesized that a similar enzymatic mechanism exists in plants.

Experimental Protocols

I. Extraction of this compound from Plant Material

The choice of extraction method is critical for the efficient isolation of volatile compounds like this compound. Two common and effective methods are hydrodistillation and solvent extraction.

A. Hydrodistillation

This method is suitable for obtaining essential oils rich in volatile compounds.

-

Sample Preparation : Fresh or dried plant material (e.g., roots, leaves, flowers) is coarsely ground to increase the surface area for extraction.

-

Apparatus Setup : A Clevenger-type apparatus is assembled for hydrodistillation.

-

Distillation : The ground plant material is placed in a round-bottom flask and submerged in distilled water. The mixture is heated to boiling. The steam, carrying the volatile compounds, rises and is condensed in a condenser.

-

Collection : The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. The essential oil, being less dense than water, forms a layer on top and can be separated.

-

Drying and Storage : The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at 4°C.

B. Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide is a green and highly efficient method for extracting lipophilic compounds.

-

Sample Preparation : The plant material is dried and finely ground to a particle size of 0.6-0.9 mm. A water content of around 7% is considered optimal.

-

SFE System Preparation : The SFE system, consisting of a CO2 cylinder, a pump, an extraction vessel, and a collection vessel, is cleaned and prepared.

-

Extraction : The ground plant material is packed into the extraction vessel. Supercritical CO2 (at a specific temperature and pressure, e.g., 40°C and 20 MPa) is then passed through the vessel. The supercritical fluid acts as a solvent, dissolving the this compound and other lipophilic compounds.

-

Separation and Collection : The CO2 containing the dissolved compounds is depressurized in the separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate and be collected.

-

Fractionation (Optional) : By altering the pressure and temperature during extraction, it is possible to selectively extract different classes of compounds.

References

1-Heptadecene as an Insect Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecene, a long-chain alkene, and its derivatives play a significant role in the chemical communication systems of various insect species. Functioning primarily as sex pheromones, these semiochemicals are crucial for mate location and reproductive success. This technical guide provides an in-depth overview of this compound's role as an insect pheromone, detailing the species known to utilize it, the quantitative aspects of their responses, and the experimental protocols for their study. This document is intended to be a comprehensive resource for researchers in chemical ecology, entomology, and drug development, offering insights into the biosynthesis, reception, and behavioral effects of this important class of compounds.

Data Presentation

The following tables summarize the available quantitative and qualitative data regarding the activity of this compound and its derivatives as insect pheromones.

Table 1: Insect Species Utilizing this compound and Its Derivatives as Pheromones

| Insect Species | Common Name | Compound(s) | Pheromone Function |

| Necrophorus spp. | Carrion Beetles | This compound | Aggregation/Mating |

| Rhopalomyia longicauda | Chrysanthemum Gall Midge | (2S,8Z)-2-butyroxy-8-heptadecene, (Z)-8-heptadecen-2-ol | Sex Pheromone |

| Argogorytes mystaceus[1] | Digger Wasp | (Z)-8-Heptadecene | Sex Pheromone (mimicked by Ophrys insectifera) |

| Leucoptera spartifoliella | Broom Twig Miner | 5-Methylheptadecane | Sex Pheromone |

| Leucoptera scitella[2] | - | 5,9-Dimethylheptadecane | Sex Pheromone |

Table 2: Quantitative Pheromone Composition and Behavioral Response

| Insect Species | Compound | Ratio/Concentration | Behavioral Response |

| Rhopalomyia longicauda | (2S,8Z)-2-butyroxy-8-heptadecene : (Z)-8-heptadecen-2-ol | 1 : 0.26[3] | (S)-enantiomer is highly attractive to males; (R)-enantiomer is not attractive. The presence of the alcohol significantly reduces the attractiveness of the butyrate.[2] |

| Argogorytes mystaceus | (Z)-8-Heptadecene | - | Elicited the strongest electroantennographic (EAG) activity among tested compounds from Ophrys insectifera.[4] |

| Spodoptera frugiperda (Fall Armyworm) | Heptadecane (related compound) | Not specified | Elicits electrophysiological response.[2] |

Table 3: Representative Pheromone Release Rates from Dispensers

Note: Data for this compound specifically is limited. The following data for other long-chain pheromones from rubber septa dispensers are provided as a reference.

| Insect Species | Pheromone Component | Dispenser Load | Initial Release Rate (µ g/day ) | Reference |

| Grapholita molesta | (Z)-8-dodecenyl acetate | 30 µg | 1.0 | [5] |

| Grapholita molesta | (Z)-8-dodecenyl acetate | 100 µg | 3.2 | [5] |

| Grapholita molesta | (Z)-8-dodecenyl acetate | 300 µg | 8.0 | [5] |

| Dasineura pyri | 7-acetoxyundecane-2-one | Not specified | 12.5 | [2] |

| Dasineura pyri | 2,7-diacetoxyundecane | Not specified | 0.7 | [2] |

Signaling and Biosynthesis Pathways

Olfactory Signaling Pathway

The detection of this compound and other long-chain hydrocarbon pheromones in insects follows a conserved olfactory signaling pathway. This process begins with the pheromone molecule entering the sensillum lymph through pores in the antennal cuticle.

Biosynthesis of Long-Chain Hydrocarbon Pheromones

The biosynthesis of this compound and other long-chain hydrocarbons in insects is intrinsically linked to fatty acid metabolism, primarily occurring in specialized cells called oenocytes.[2] The general pathway involves the elongation of fatty acid precursors, followed by reduction and decarbonylation.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the identification, synthesis, and bioassay of insect pheromones. The following sections provide an overview of key experimental protocols.

Pheromone Identification Workflow

The identification of novel pheromones typically follows a multi-step process involving the collection of volatiles, separation and detection of active compounds, and structural elucidation.

1. Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Objective: To identify which compounds in a complex mixture elicit an olfactory response from an insect's antenna.

-

Methodology:

-

Pheromone Extraction: Volatiles are collected from virgin female insects (during their calling period for sex pheromones) using methods like Solid-Phase Microextraction (SPME) or by trapping airborne volatiles on an adsorbent like Porapak Q, followed by solvent elution with hexane or dichloromethane.[8]

-

Antenna Preparation: An antenna is excised from a male insect and mounted between two electrodes with conductive gel.

-

GC Separation: The extract is injected into a gas chromatograph (GC) equipped with a column appropriate for separating long-chain hydrocarbons (e.g., HP-5MS). The GC oven temperature is programmed to separate the compounds based on their boiling points.

-

Signal Detection: The effluent from the GC column is split. One portion goes to a standard detector (like a Flame Ionization Detector - FID), while the other is passed over the prepared antenna.

-

Data Acquisition: The FID signal and the amplified electrical signal from the antenna (the electroantennogram, or EAG) are recorded simultaneously. Peaks in the FID chromatogram that correspond in time to a depolarization event in the EAG trace are identified as biologically active.[2]

-

2. Behavioral Bioassays

-

Objective: To determine the behavioral function of an identified compound (e.g., attractant, repellent, aphrodisiac).

-

Y-Tube Olfactometer

-

Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms. Purified, humidified air flows through each arm.

-

Procedure: A test compound is introduced into the airflow of one arm, while the other arm serves as a control (solvent only). An insect is released at the base of the central arm, and its choice of arm is recorded. The percentage of insects choosing the treatment arm versus the control arm is statistically analyzed to determine preference or aversion.[9][10]

-

Typical Parameters: Airflow: 100-500 mL/min per arm; Tube dimensions can vary depending on the insect size (e.g., for small wasps, a stem of 8.5 cm and arms of 5 cm with a 0.9 cm diameter).[9][11]

-

-

Wind Tunnel Assay

-

Apparatus: A wind tunnel (e.g., 1.5-2.5 m long) that generates a laminar airflow of a controlled speed.

-

Procedure: A pheromone source is placed at the upwind end of the tunnel. Insects are released at the downwind end. Behaviors such as activation, take-off, upwind flight (often in a zigzagging pattern), and contact with the source are recorded.[12][7]

-

Typical Parameters: Wind speed: 0.2-0.4 m/s; Lighting: Dim red light for nocturnal insects; Temperature and humidity are controlled to mimic natural activity periods.[12][7]

-

-

3. Synthesis of this compound and Derivatives

-

Objective: To produce synthetic pheromones for structural confirmation and for use in bioassays and field trials.

-

Common Synthetic Routes:

-

Wittig Reaction: This is a reliable method for creating a double bond at a specific location. For 8-heptadecene, this would involve the reaction of nonanal with a nonyltriphenylphosphonium ylide.[4]

-

Olefin Cross-Metathesis: This method uses a catalyst (e.g., Grubbs catalyst) to join two smaller alkenes. For 8-heptadecene, this could involve the cross-metathesis of 1-nonene.[4]

-

Decarboxylation of Oleic Acid: This route utilizes a renewable feedstock. Oleic acid can be decarboxylated in the presence of a catalyst to produce a mixture of heptadecene isomers.[4]

-

Conclusion

This compound and its related long-chain hydrocarbons are integral components of the chemical communication systems of a diverse range of insects. While our understanding of these semiochemicals has advanced significantly, further research is needed to fully elucidate the specific roles of these compounds in many species and to gather more comprehensive quantitative data on their behavioral effects. The detailed experimental protocols and pathways outlined in this guide provide a framework for future investigations. A deeper understanding of the biosynthesis, reception, and behavioral impact of this compound will be invaluable for the development of novel and species-specific pest management strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. Olfactometer for Sale in the United States, Europe, Japan, South Korea, Australia, South Africa [labitems.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Measure your septa release ratios: pheromone release ratio variability affected by rubber septa and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biodiversitylibrary.org [biodiversitylibrary.org]

- 9. plos.figshare.com [plos.figshare.com]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Microbial Production of 1-Heptadecene: A Technical Guide to its Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecene, a terminal alkene with significant potential as a biofuel and a valuable chemical intermediate, is naturally synthesized by a variety of microorganisms. Understanding the intricate biosynthetic pathways that lead to its production is paramount for harnessing these microbial factories for industrial applications. This technical guide provides an in-depth exploration of the core biosynthetic routes to this compound, detailing the key enzymes, mechanisms, and experimental methodologies used in their study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development.

Core Biosynthetic Pathways of this compound

Microorganisms have evolved several distinct enzymatic strategies for the production of terminal alkenes, including this compound. These pathways primarily diverge from the well-established fatty acid biosynthesis machinery. The most well-characterized routes are the P450-mediated decarboxylation of fatty acids, the cyanobacterial alkane/alkene biosynthesis pathway, and the olefin synthase (polyketide synthase-like) pathway.

The OleT Pathway: P450-Mediated Decarboxylation

A key pathway for the direct conversion of fatty acids to terminal alkenes is catalyzed by a unique family of cytochrome P450 enzymes, with the most prominent member being OleT.[1][2] Originally discovered in Jeotgalicoccus species, OleT enzymes are peroxygenases that utilize hydrogen peroxide (H₂O₂) to catalyze the oxidative decarboxylation of long-chain fatty acids.[1][3]

The catalytic cycle of OleT begins with the binding of a fatty acid substrate, such as stearic acid (C18:0), which is the direct precursor to this compound (C17H34). The enzyme then reacts with H₂O₂ to form a highly reactive ferryl-oxo intermediate known as Compound I.[4][5][6] This intermediate abstracts a hydrogen atom from the β-carbon of the fatty acid, leading to the formation of a substrate radical and the iron(IV)-hydroxide species, Compound II.[4][5] Subsequent one-electron oxidation of the substrate radical by Compound II is coupled to proton transfer, resulting in the regeneration of the enzyme's resting state and the formation of a carbocation intermediate.[4] This unstable intermediate readily undergoes decarboxylation to yield the terminal alkene, this compound, and carbon dioxide.[4] While decarboxylation is the major reaction, some OleT enzymes also exhibit minor fatty acid hydroxylation activity.[1][7]

-

Enzyme Class: Cytochrome P450 Peroxygenase (CYP152 family)[1][5]

-

Substrate: Long-chain fatty acids (e.g., stearic acid for this compound synthesis)[3]

-

Cofactor/Cosubstrate: H₂O₂[4]

-

Product: Terminal alkene (one carbon shorter than the fatty acid substrate)[4]

Cyanobacterial Alkane/Alkene Biosynthesis Pathway

Cyanobacteria employ a two-step pathway for the production of alkanes and alkenes, including heptadecane and heptadecene.[8][9][10] This pathway starts with an acyl-acyl carrier protein (acyl-ACP) intermediate from fatty acid biosynthesis.

The first step is the reduction of a fatty acyl-ACP (in the case of this compound, octadecanoyl-ACP) to a fatty aldehyde, catalyzed by an acyl-ACP reductase (AAR) .[8][11] This reaction requires NADPH as a reducing agent.[8] The resulting fatty aldehyde is then converted to an alkane or alkene by an aldehyde-deformylating oxygenase (ADO) .[8][11] The ADO enzyme catalyzes the oxidative cleavage of the aldehyde's C-C bond, releasing the hydrocarbon and formate.[2]

Olefin Synthase (OLS) Pathway

A third distinct pathway for terminal alkene biosynthesis has been identified in certain cyanobacteria, involving a large, multi-domain enzyme termed olefin synthase (OLS).[12][13][14] This enzyme functions similarly to a type I polyketide synthase (PKS). The OLS pathway initiates with a fatty acyl-CoA or acyl-ACP, which is elongated by two carbons from malonyl-CoA.[12][13] The resulting β-ketoacyl intermediate is then reduced to a β-hydroxyacyl intermediate.[12][13] A sulfotransferase domain within the OLS activates the β-hydroxyl group by sulfation.[12][13] Finally, a thioesterase domain catalyzes the decarboxylation and elimination of sulfate to yield the terminal alkene.[12][13]

Quantitative Data on this compound Production

The production of this compound has been achieved in both native producers and engineered microorganisms. While extensive data on total hydrocarbon production exists, specific titers for this compound are often reported as a component of a larger hydrocarbon mixture.

| Microorganism | Genetic Modification / Condition | This compound Titer | Reference(s) |

| Jeotgalicoccus sp. | Wild Type | Not reported (produces terminal olefins) | [1] |

| Escherichia coli | Expressing OleT from Jeotgalicoccus sp. with stearic acid feeding | Not explicitly quantified, but production confirmed. | [12] |

| Synechocystis sp. PCC 6803 | Wild Type | Major alkane constituent is heptadecane, with heptadecene also present. Total alkanes ~0.1% of dry cell weight. | [9] |

| Engineered E. coli | Expressing cyanobacterial alkane pathway | Total alkanes/alkenes up to 300 mg/L, with heptadecene as a major component. | [15] |

Experimental Protocols

In Vitro Assay for OleT Activity

This protocol describes a typical in vitro assay to determine the fatty acid decarboxylation activity of a purified OleT enzyme.

Materials:

-

Purified OleT enzyme

-

Potassium phosphate buffer (pH 7.4)

-

Stearic acid (substrate)

-

Hydrogen peroxide (H₂O₂)

-

Catalase

-

Ethyl acetate (for extraction)

-

Internal standard (e.g., pentadecane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, OleT enzyme, and stearic acid.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a fresh solution of H₂O₂.

-

Allow the reaction to proceed for a specific time period (e.g., 30 minutes).

-

Quench the reaction by adding catalase to remove any remaining H₂O₂.

-

Add an internal standard for quantification.

-

Extract the hydrocarbons from the aqueous phase using an equal volume of ethyl acetate.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Analyze the organic phase by GC-MS to identify and quantify the this compound produced.

In Vivo Production and Analysis of this compound in Engineered E. coli

This protocol outlines the general steps for expressing a this compound biosynthesis pathway in E. coli and analyzing the resulting hydrocarbon production.

Materials:

-

E. coli expression host (e.g., BL21(DE3))

-

Expression vector containing the gene(s) for the desired pathway (e.g., oleT)

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Stearic acid (if required as a precursor)

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

GC-MS for analysis

Procedure:

-

Transform the E. coli host with the expression vector.

-

Inoculate a single colony into LB medium with antibiotic and grow overnight.

-

Inoculate a larger culture with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induce protein expression by adding IPTG. If necessary, supplement the medium with stearic acid.

-

Continue to culture the cells for a defined period (e.g., 24-48 hours) at an appropriate temperature (e.g., 25-30°C).

-

Harvest the cells by centrifugation.

-

Extract the hydrocarbons from the cell pellet and/or the culture medium using an organic solvent. This may involve cell lysis (e.g., sonication).

-

Analyze the organic extract by GC-MS to identify and quantify this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms is a fascinating and rapidly evolving field of study. The discovery and characterization of enzymes like OleT and the elucidation of pathways in cyanobacteria have opened up new avenues for the sustainable production of this valuable chemical.[1][2][8] Future research will likely focus on enzyme engineering to improve catalytic efficiency and substrate specificity, as well as the optimization of metabolic pathways in heterologous hosts to achieve industrially relevant titers of this compound. The detailed understanding of these biosynthetic routes, as outlined in this guide, provides a solid foundation for these future endeavors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Microbial Synthesis of Alka(e)nes [frontiersin.org]

- 3. Structure and Biochemical Properties of the Alkene Producing Cytochrome P450 OleTJE (CYP152L1) from the Jeotgalicoccus sp. 8456 Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Enigmatic P450 Decarboxylase OleT Is Capable of, but Evolved To Frustrate, Oxygen Rebound Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The Enigmatic P450 Decarboxylase OleT Is Capable of, but Evolved To Frustrate, Oxygen Rebound Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro oxidative decarboxylation of free fatty acids to terminal alkenes by two new P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Engineering cyanobacteria to improve photosynthetic production of alka(e)nes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into cyanobacterial alkane biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microbial production of fatty acid-derived fuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of Cyanobacterial Hydrocarbon Composition and Distribution of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

spectroscopic data for 1-Heptadecene (NMR, IR, Mass Spec)

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 1-heptadecene (C₁₇H₃₄), a long-chain alpha-olefin. The document presents a detailed analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. This information is crucial for the unambiguous identification, structural elucidation, and purity assessment of this compound in various research and development applications, including its role as a potential biomarker or synthetic intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~5.80 | ddt | 1H | H-2 |

| ~4.95 | m | 2H | H-1 |

| ~2.04 | q | 2H | H-3 |

| ~1.26 | br s | 26H | H-4 to H-16 |

| 0.88 | t | 3H | H-17 |

¹H NMR data is compiled from publicly available spectra.[1] Coupling constants are not explicitly reported in the source data but are predicted based on typical values for terminal alkenes.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]

| Chemical Shift (δ) [ppm] | Assignment |

| 139.1 | C-2 |

| 114.1 | C-1 |

| 33.9 | C-3 |

| 31.9 | -CH₂- |

| 29.7 | -CH₂- (multiple) |

| 29.6 | -CH₂- |

| 29.4 | -CH₂- |

| 29.3 | -CH₂- |

| 29.1 | -CH₂- |

| 22.7 | -CH₂- |

| 14.1 | C-17 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to its alkene and alkane moieties.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3077 | Medium | =C-H stretch |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| ~1641 | Medium | C=C stretch |

| ~1465 | Medium | -CH₂- bend |

| ~991 | Strong | =C-H bend (out-of-plane) |

| ~909 | Strong | =CH₂ bend (out-of-plane) |

IR data is based on typical values for terminal alkenes and publicly available spectra.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and a series of characteristic fragment ions.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound [3]

| m/z | Relative Intensity | Proposed Fragment |

| 238 | Low | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [C₉H₁₇]⁺ |

| 111 | Moderate | [C₈H₁₅]⁺ |

| 97 | High | [C₇H₁₃]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Very High | [C₄H₇]⁺ (Base Peak) |

| 41 | Very High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean vial.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.

-

Gently vortex the vial to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

-

Data Acquisition:

-

¹H NMR:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

-

Use a relaxation delay of 2-5 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the this compound molecule.

-

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Cleaning solvent (e.g., anhydrous acetone or dichloromethane)

-

Lint-free tissues

Procedure (Neat Liquid on Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a suitable anhydrous solvent and a lint-free tissue.

-

Place one to two drops of liquid this compound onto the center of one salt plate using a pipette.[4]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.[5]

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations in this compound.

-

Mass Spectrometry Protocol

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system with an EI source

-

Syringe for sample injection

-

Volatile solvent (e.g., hexane or dichloromethane)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like hexane.

-

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a nonpolar capillary column) and temperature program to separate this compound from the solvent and any impurities.

-

Set the MS to operate in EI mode, typically at an electron energy of 70 eV.

-

Set the mass analyzer to scan over a suitable m/z range (e.g., 35-300 amu).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source.

-

The this compound molecules will be ionized and fragmented by the electron beam.

-

The resulting ions will be separated by the mass analyzer according to their mass-to-charge ratio and detected.

-

-

Data Processing and Analysis:

-

The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information and confirm the identity of this compound. Compare the obtained spectrum with library spectra for verification.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1-Heptadecene: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Heptadecene, a long-chain alpha-olefin, with a focus on its chemical and physical properties, synthetic methodologies, and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 6765-39-5 | |

| Molecular Formula | C₁₇H₃₄ | |

| Molecular Weight | 238.45 g/mol | [1] |

| Canonical SMILES | CCCCCCCCCCCCCCCC=C | |

| InChI | InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3H,1,4-17H2,2H3 | |

| InChIKey | ADOBXTDBFNCOBN-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Melting Point | 10-12 °C | |

| Boiling Point | 300 °C at 760 mmHg | |

| Density | 0.785 - 0.790 g/mL at 20-25 °C | |

| Refractive Index | 1.441 - 1.446 at 20 °C | |

| Flash Point | 110 - 113 °C (closed cup) | |

| Solubility | Insoluble in water; Soluble in alcohol and ether. | |

| Vapor Pressure | 0.000454 mmHg at 25 °C |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory settings.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, hexadecanal would be a suitable starting material.

Experimental Protocol:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of triphenylphosphine and 1-bromohexane in anhydrous toluene.

-

Heat the mixture to reflux for 24 hours to form the hexyltriphenylphosphonium bromide salt.

-

Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with cold, anhydrous diethyl ether and dry under vacuum.

-

To a suspension of the hexyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at -78 °C, add a slight molar excess of a strong base such as n-butyllithium (n-BuLi) dropwise.

-

Allow the mixture to slowly warm to room temperature, during which the characteristic orange-red color of the ylide should develop.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78 °C.

-

Dissolve an equimolar amount of hexadecanal in anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to stir at -78 °C for one hour and then gradually warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using hexane as the eluent. The byproduct, triphenylphosphine oxide, can be separated during this step.

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

-

Synthesis of this compound via Grignard Reaction

A Grignard reaction provides an alternative route to synthesize a precursor alcohol, which can then be dehydrated to yield this compound.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 1-bromohexadecane in anhydrous diethyl ether.

-

Add a small amount of the bromoalkane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a color change. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 1-bromohexadecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the hexadecylmagnesium bromide.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Pass gaseous formaldehyde (generated by heating paraformaldehyde) through the Grignard solution. Alternatively, a solution of formaldehyde in THF can be added dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

-

Work-up and Dehydration:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution to obtain the crude 1-heptadecanol.

-

Dehydrate the alcohol by heating it with a catalytic amount of a strong acid, such as p-toluenesulfonic acid, and remove the water formed using a Dean-Stark apparatus.

-

Purify the resulting this compound by fractional distillation under reduced pressure.

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

-

If analyzing from a biological matrix, a prior liquid-liquid or solid-phase extraction and derivatization (e.g., to a more volatile silyl derivative) may be necessary.

-

-

GC-MS Instrument Conditions:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum should show the molecular ion peak (m/z 238) and characteristic fragmentation patterns.

-

Biological Significance and Potential Applications

While this compound is primarily a synthetic compound used in research and as a chemical intermediate, long-chain alkenes and their metabolites can have biological relevance.

Metabolic Pathways

The direct metabolic pathway of this compound in mammals has not been extensively studied. However, based on the metabolism of other long-chain alkenes, it is plausible that it undergoes oxidation. The terminal double bond is a likely site for metabolic transformation.

One potential pathway is epoxidation by cytochrome P450 enzymes to form 1,2-epoxyheptadecane. This epoxide can then be hydrolyzed by epoxide hydrolases to form heptadecane-1,2-diol. Alternatively, the alkene could undergo omega-oxidation at the terminal methyl group, followed by beta-oxidation.

Caption: Hypothetical metabolic pathway of this compound via epoxidation.

Potential as a Biomarker

Long-chain hydrocarbons can be found in various biological samples and their profiles can sometimes be indicative of certain physiological or pathological states. This compound, being an uncommon unsaturated hydrocarbon, could potentially serve as a biomarker if its presence or altered levels are correlated with a specific disease or exposure to a particular substance. For instance, it has been suggested that its presence in certain foods could make it a potential biomarker for the consumption of those products.[2] Further research is needed to validate its utility as a reliable biomarker.

Caption: General workflow for the analysis of this compound as a potential biomarker.

Relevance in Drug Development

As a long-chain aliphatic hydrocarbon, this compound can be utilized as a starting material or an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its long carbon chain can be functionalized to introduce various pharmacophores, and its lipophilic nature can be exploited to modify the pharmacokinetic properties of drug candidates.

Conclusion

This compound is a well-characterized long-chain alpha-olefin with established physicochemical properties. Standard organic synthesis methods, such as the Wittig and Grignard reactions, can be effectively employed for its preparation. While its direct biological roles are not yet fully elucidated, the potential for its metabolism and its utility as a biomarker or a synthetic building block in drug discovery warrant further investigation. This guide provides a foundational resource for scientists and researchers working with this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Heptadecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptadecene, a long-chain alpha-olefin, is a non-polar hydrocarbon with physical and chemical properties that dictate its behavior in various systems. This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its application in research, chemical synthesis, and drug development. This document details its solubility in a range of organic and inorganic solvents, outlines its stability under various conditions, and provides detailed experimental protocols for the determination of these properties.

Introduction

This compound (C₁₇H₃₄) is an unsaturated hydrocarbon characterized by a seventeen-carbon chain with a terminal double bond. Its non-polar nature, a consequence of the long aliphatic chain, is the primary determinant of its solubility characteristics, adhering to the principle of "like dissolves like."[1][2][3] Consequently, it exhibits good solubility in non-polar organic solvents and is virtually insoluble in polar solvents such as water.[1][2][3] The stability of this compound is largely influenced by the reactivity of its carbon-carbon double bond, which is susceptible to oxidation, particularly under conditions of elevated temperature, light exposure, and in the presence of oxidizing agents. Understanding these properties is essential for its handling, storage, and application in various chemical and pharmaceutical processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different environments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₄ | [4] |

| Molecular Weight | 238.46 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 300 °C | [5] |

| Melting Point | 10-12 °C | [5][6] |

| Density | ~0.790 g/cm³ at 20 °C | [5] |

| Flash Point | 110 °C | [5] |

| Vapor Pressure | 0.000454 mmHg at 25 °C | [6] |

Solubility of this compound

The solubility of this compound is dictated by its non-polar character. It is readily soluble in non-polar and weakly polar organic solvents, while its solubility in polar solvents is negligible.

Qualitative Solubility

Based on the general principles of solubility for long-chain alkenes, the qualitative solubility of this compound in various solvents is summarized in Table 2.[1][2][3][7][8][9][10][11][12][13][14]

| Solvent Class | Representative Solvents | Expected Solubility |

| Non-Polar Aliphatic | Hexane, Heptane, Petroleum Ether | Soluble/Miscible |

| Non-Polar Aromatic | Benzene, Toluene | Soluble/Miscible |

| Halogenated | Chloroform, Dichloromethane | Soluble |

| Ethers | Diethyl Ether | Soluble/Miscible |

| Ketones | Acetone | Soluble |

| Alcohols | Ethanol, Isopropanol | Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble |

| Polar Protic | Water | Insoluble |

Quantitative Solubility Data (Analogues)

| Solvent | Temperature (°C) | Solubility (w/w %) | Reference(s) |

| Isopropanol | 25 | 3.08 | [8] |

Stability of this compound

This compound is generally stable under normal storage conditions, which include a cool, dry, and well-ventilated area away from incompatible substances.[5] However, its stability is compromised by exposure to excess heat, light, and oxidizing agents due to the reactivity of the terminal double bond.[5]

Thermal Stability

Long-chain hydrocarbons like this compound can undergo thermal degradation at elevated temperatures. The primary decomposition products upon combustion are carbon monoxide and carbon dioxide.[5]

Oxidative Stability

The double bond in this compound is susceptible to oxidation. This can occur via several mechanisms:

-

Auto-oxidation: In the presence of air (oxygen), especially when initiated by heat, light, or impurities, a free-radical chain reaction can lead to the formation of hydroperoxides. These primary oxidation products can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and carboxylic acids.

-

Reaction with Strong Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO₄) and peroxides will readily react with the double bond.

-

With KMnO₄: Under cold, dilute, and alkaline conditions, this compound is expected to be oxidized to a diol (1,2-heptadecanediol). Under hot, acidic, or concentrated conditions, oxidative cleavage of the double bond occurs, yielding hexadecanoic acid and carbon dioxide.[15][16]

-

With Peroxides: Peroxy acids (like m-CPBA) will epoxidize the double bond to form 1,2-epoxyheptadecane.[16] Hydrogen peroxide can also be used, often in the presence of a catalyst.

-

Photochemical Stability

Exposure to ultraviolet (UV) radiation can promote the formation of free radicals, initiating and accelerating oxidative degradation processes.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Determination of Solubility in Organic Solvents

This protocol is adapted from general methods for determining the solubility of organic compounds.[7][17]

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, ethanol, acetone)

-

Glass vials or test tubes with caps

-

Graduated pipettes or burette

-

Vortex mixer

-

Water bath or incubator for temperature control

Procedure:

-

Preparation: Ensure all glassware is clean and dry.

-

Initial Qualitative Assessment: a. To a test tube, add approximately 1 mL of the chosen solvent. b. Add 1-2 drops of this compound. c. Cap the test tube and vortex for 30 seconds. d. Visually inspect for miscibility (a single clear phase) or immiscibility (two distinct layers or cloudiness).

-

Quantitative Determination (Titration Method): a. Accurately weigh a known mass of this compound (e.g., 1.00 g) into a vial. b. Maintain the vial at a constant, recorded temperature (e.g., 25 °C) using a water bath. c. Using a burette or calibrated pipette, add the solvent in small, known increments (e.g., 0.1 mL). d. After each addition, cap the vial and vortex vigorously for 1-2 minutes. e. Continue adding the solvent until the this compound is completely dissolved, indicated by a single, clear phase. f. Record the total volume of solvent added.

-

Calculation:

-

Calculate the solubility in g/100 mL: Solubility ( g/100 mL) = (mass of this compound (g) / volume of solvent (mL)) * 100

-

Calculate the solubility in w/w %: Solubility (w/w %) = (mass of this compound (g) / (mass of this compound (g) + mass of solvent (g))) * 100 (Note: The mass of the solvent can be calculated from its volume and density at the experimental temperature.)

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Assessment of Oxidative Stability (Peroxide Value)

This protocol is adapted from standard methods for determining the peroxide value of oils and fats, which can be applied to assess the primary oxidation of this compound.[18][19][20]

Objective: To quantify the concentration of peroxides and hydroperoxides in a sample of this compound as an indicator of oxidative degradation.

Materials:

-

This compound sample (to be tested)

-

Acetic acid-chloroform solvent mixture (3:2 v/v)

-

Saturated potassium iodide (KI) solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)

-

Starch indicator solution (1%)

-

Deionized water

-

Erlenmeyer flasks with stoppers

-

Burette

-

Analytical balance

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask. b. Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

-

Reaction: a. Add 0.5 mL of saturated potassium iodide solution. b. Stopper the flask, swirl for exactly one minute, and then add 30 mL of deionized water.

-

Titration: a. Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling the flask continuously. b. When the yellow iodine color has almost disappeared, add about 0.5 mL of starch indicator solution. The solution will turn blue. c. Continue the titration, adding the sodium thiosulfate solution dropwise until the blue color just disappears. d. Record the volume of titrant used.

-

Blank Determination: a. Perform a blank titration using all reagents except for the this compound sample. b. Record the volume of titrant used for the blank.

-

Calculation:

-

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

-

S = volume of titrant for the sample (mL)

-

B = volume of titrant for the blank (mL)

-

N = normality of the sodium thiosulfate solution

-

W = weight of the sample (g)

-

-

Assessment of Thermal Stability

This protocol is a simplified adaptation of the principles in ASTM D6468 for assessing the thermal stability of a pure liquid hydrocarbon.[21]

Objective: To evaluate the thermal stability of this compound by assessing the formation of insoluble degradation products after exposure to elevated temperatures.

Materials:

-

This compound

-

Glass test tubes

-

Heating block or oven capable of maintaining a constant temperature (e.g., 150 °C)

-

Filtration apparatus with a pre-weighed, fine-porosity filter paper

-

Analytical balance

-

Solvent for rinsing (e.g., hexane)

Procedure:

-

Initial Sample Preparation: a. Filter a portion of the initial this compound sample through a pre-weighed filter paper to remove any pre-existing particulates. Record the initial mass of the filter paper.

-

Aging: a. Place a known volume (e.g., 20 mL) of the filtered this compound into a clean, dry glass test tube. b. Place the test tube in the heating block or oven pre-heated to the desired test temperature (e.g., 150 °C). c. Maintain the sample at this temperature for a specified duration (e.g., 24, 48, 96 hours).

-

Analysis of Degradation Products: a. After the aging period, remove the sample and allow it to cool to room temperature in the dark. b. Filter the aged sample through a new, pre-weighed fine-porosity filter paper. c. Rinse the test tube with a small amount of a suitable solvent (e.g., hexane) and pass the rinsing through the filter paper to collect any adhered insolubles. d. Dry the filter paper in an oven at a temperature below the boiling point of the solvent (e.g., 60 °C) until a constant weight is achieved.

-

Quantification: a. Weigh the dried filter paper. b. The increase in mass of the filter paper corresponds to the amount of insoluble degradation products formed. Express this as mg of insolubles per 100 mL of sample.

-

Further Analysis (Optional): a. The aged liquid and the collected insolubles can be further analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific degradation products.[19][22][23][24]

Workflow for Thermal Stability Testing

Caption: Workflow for assessing the thermal stability of this compound.

Signaling Pathways and Logical Relationships

As a simple hydrocarbon, this compound is not directly involved in biological signaling pathways. However, its chemical reactivity, particularly its oxidation, follows a logical progression of reactions. The oxidation of a terminal alkene like this compound can proceed through different pathways depending on the reaction conditions.

Oxidation Pathway of a Terminal Alkene

Caption: General oxidation pathways of a terminal alkene like this compound.

Conclusion